molecular formula C11H13ClN2S B587085 Levamisole-d5 Hydrochloride CAS No. 1246819-64-6

Levamisole-d5 Hydrochloride

Cat. No. B587085
M. Wt: 245.78
InChI Key: LAZPBGZRMVRFKY-ISPSRMEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levamisole-d5 Hydrochloride is a deuterium labeled Levamisole Hydrochloride . It is an anthelmintic and immunomodulator belonging to a class of synthetic imidazothiazole derivatives . It has effects against HSV .


Synthesis Analysis

Levamisole hydrochloride was prepared from racemic tetraimidazole by splitting, alkali analysis, and acidification into salt . Dibenzoyl-D-tartaric acid is boiled in water for 40min, hydrolyzed and neutralized with sodium hydroxide solution to pH 7.5, and then added to racemic tetraimidazole .


Molecular Structure Analysis

The molecular formula of Levamisole-d5 Hydrochloride is C11H13ClN2S . The molecular weight is 245.78 g/mol . The IUPAC name is (6 S )-6- (2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo [2,1-b] [1,3]thiazole;hydrochloride .


Chemical Reactions Analysis

A selective, accurate, and precise stability-indicating HPLC method for analysis of levamisole hydrochloride in bulk and in their injection and oral solution formulations has been developed and validated in accordance with ICH guidelines .


Physical And Chemical Properties Analysis

The molecular weight of Levamisole-d5 Hydrochloride is 245.78 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The rotatable bond count is 1 . The exact mass is 245.0801810 g/mol .

Scientific Research Applications

  • Pharmacokinetics and Pharmacodynamics : A study by Veltkamp et al. (2020) focused on Levamisole's use in treating idiopathic nephrotic syndrome in children, highlighting its pharmacokinetic and pharmacodynamic parameters.

  • Immunomodulatory Properties : Research by Wright et al. (1977) demonstrated Levamisole's ability to stimulate immune responses, specifically enhancing leukocyte locomotion.

  • Cancer Treatment : Levamisole has been explored as a potential anticancer agent. Stevenson et al. (1991) discussed its application in various cancer types, including as an adjuvant therapy in colorectal cancer.

  • Dermatological Applications : In dermatology, Levamisole has been used for skin diseases. Allen et al. (1978) explored its role as an immunomodulator for skin conditions.

  • Potentiation of Anticancer Drugs : A study by Kovach et al. (1992) found that Levamisole can potentiate the antiproliferative activity of fluorouracil, a chemotherapy drug.

  • Neurological Effects : Research on Levamisole's neurological effects, such as Kimmel et al. (1993), has investigated its association with cerebral demyelinating disease when combined with certain chemotherapy drugs.

  • Parasitic Infections : Levamisole has been extensively studied for its efficacy against various parasitic infections. For example, Joon-Wah et al. (1974) discussed its effectiveness against Brugia malayi in cats.

  • Nicotinic Acetylcholine Receptors Modulation : A study by Levandoski et al. (2003) showed that Levamisole can modulate human neuronal nicotinic acetylcholine receptors.

Safety And Hazards

Levamisole may cause an allergic skin reaction. It is suspected of damaging fertility or the unborn child. It may cause harm to breast-fed children. It causes damage to organs (blood, hematopoietic system) through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(6S)-6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1/i1D,2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZPBGZRMVRFKY-ISPSRMEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2CN3CCSC3=N2)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857926
Record name (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levamisole-d5 Hydrochloride

CAS RN

1246819-64-6
Record name (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A laboratory pressure bottle is charged with 92 ml. of 37% hydrochloric acid, cooled to 0°-5° C., and a mixture consisting of 79.0 g. (0.2 mole) of dl-3-(β-hydroxyphenethyl)-2-iminothiazolidine-p-toluene sulfonate and 40.4 g. (0.69 mole) of sodium chloride is added. The mixture is cooled to 0°-5° C., and 89.2 g. of 97% sulfuric acid (0.875 mole) is added. The pressure bottle is closed, and the contents heated at 50° C. for 20 hours. The reaction mixture is cooled and added to a mixture of 200 ml. water and 250 ml. of toluene. The mixture is agitated at 20°-30° C. and 50% sodium hydroxide solution is added thereto dropwise to adjust the pH to 6. The mixture is heated to 50°-55° C., 40.0 g. of anhydrous potassium carbonate is added quickly, and the mixture is stirred at 50°-55° C. for 2 hours. At the end of this time, an additional 100 ml. of water is added, the lower aqueous layer separated, and the organic layer clarified. The clarified organic layer is treated with a solution of isopropanolic hydrogen chloride below 40° C. to the point where Congo Red test paper changes from red to blue. The reaction mixture is then cooled to 10° C., the precipitate is separated by filtration, and filter cake washed with 100 ml. of ambient temperature isopropanol. The product is air dried to constant weight to obtain 44.4 g. (92.5% yield) of dl tetramisole hydrochloride, compound VII. The product contains less than 0.1% of the styryl impurity, VIII.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.69 mol
Type
reactant
Reaction Step Four
Quantity
0.875 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
compound VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Citations

For This Compound
1
Citations
MM Madry, T Kraemer… - Drug testing and …, 2019 - Wiley Online Library
… Tetramisole hydrochloride and levamisole-D5 hydrochloride were obtained as powders from LGC Standards GmbH (Wesel, Germany). Levamisole was obtained as standard solution …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.